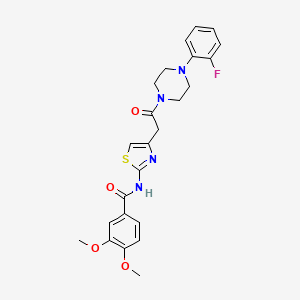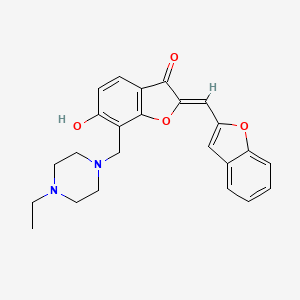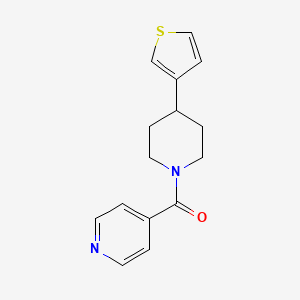![molecular formula C14H18O6 B2761482 Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate CAS No. 85977-51-1](/img/structure/B2761482.png)
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is represented by the InChI code:1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 . This compound has a molecular weight of 282.29 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound’s CAS Number is 85977-51-1 .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate and its derivatives have been studied for their herbicidal properties. Shimabukuro et al. (1978) found that dichlofop-methyl, a derivative, acts as a selective herbicide for controlling wild oat in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and functions as an auxin antagonist. The metabolite, dichlofop, inhibits root growth in susceptible plants, suggesting different biological activities of the compound and its metabolite acting at different sites within a plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Catalytic Upgrading and Polymerization
The compound is also relevant in the field of catalytic upgrading of phenolic monomers. Zhang et al. (2014) studied the aqueous phase catalytic upgrading of phenolic monomers to hydrocarbons using catalysts like Pd/C combined with HZSM-5 zeolite, where eugenol, a lignin model compound containing a methoxy group, was used. This study highlights the relationship between the acidity of zeolites and the deoxygenation activities based on the hydrodeoxygenation of eugenol (Zhang, Xing, Song, Xin, Lin, Xing, & Li, 2014).
In the area of polymer science, Whelpley et al. (2022) explored the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates, synthesized from phenoxy ring-substituted benzaldehydes, were copolymerized with styrene, demonstrating their potential in polymer chemistry (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Antimicrobial and Antioxidant Applications
Davidson and Brandén (1981) discussed the antimicrobial activity of non-halogenated phenolic compounds, which includes derivatives of this compound. They reviewed the spectrum of antimicrobial activity of these compounds and their proposed mechanism of action (Davidson & Brandén, 1981).
Li and Seeram (2010) isolated phenolic compounds from maple syrup, which included derivatives of the chemical , and evaluated their antioxidant activities. This study highlights the potential of these compounds in contributing to the antioxidant properties of foods (Li & Seeram, 2010).
Environmental Impact Studies
Werner, Garratt, and Pigott (2012) investigated the sorption of phenoxy herbicides, including derivatives of this compound, to soil, organic matter, and minerals. They compiled data on the soil-water distribution coefficients and reviewed parameters that characterize soil and solution properties. This study provides insights into the environmental impact and behavior of these compounds (Werner, Garratt, & Pigott, 2012).
Wirkmechanismus
The mechanism of action for “Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate” is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, such as whether it’s being used in drug development, material synthesis, or other scientific research.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[4-(1-methoxy-1-oxopropan-2-yl)oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-9(13(15)17-3)19-11-5-7-12(8-6-11)20-10(2)14(16)18-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKRDESWBQNMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)




![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
![2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2761410.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
